molecular formula C6H5ClN4 B1295823 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine CAS No. 5399-95-1

7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

Cat. No. B1295823
CAS RN: 5399-95-1
M. Wt: 168.58 g/mol
InChI Key: PVLXFOBJWRGYFQ-UHFFFAOYSA-N
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Description

The compound 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential pharmacological properties and their utility as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives has been explored in several studies. For instance, a regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by chlorination and subsequent reaction with different nucleophiles to yield various 7-substituted derivatives . Another study reported the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives from the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones . Additionally, the synthesis of 7-methylpyrazolo[4,3-d]-v-triazin-4-one, a related ring system, was accomplished through a diazotization reaction, highlighting the versatility of pyrazolopyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of new 7-hydroxy-6-phenyl derivatives was characterized by IR, 1H NMR, and 13C NMR spectroscopy, and the results were supported by theoretical studies using Density Functional Theory (DFT) . In another study, the crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was determined, revealing a hydrogen-bonded chain of rings, which is indicative of the potential for intermolecular interactions in the solid state .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives was found to be tunable, allowing for the selective synthesis of 1-alkyl and 4-alkyl derivatives . The reactivity of these compounds with different nucleophiles and the ability to form various substituted derivatives underscores their chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The spectral data obtained from NMR and IR spectroscopy provide insights into the electronic environment of the molecules, which is crucial for understanding their reactivity and interactions with biological targets . The crystallographic analysis of related compounds has revealed the presence of hydrogen bonding, which can affect the solubility, stability, and solid-state properties of these compounds .

Scientific Research Applications

“7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Anti-inflammatory : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

  • Antibacterial and Antifungal : Pyrimidines have been reported to have antibacterial and antifungal activities .

  • Antiviral : Some pyrimidines exhibit antiviral activity .

  • Antiproliferative : Certain pyrimidines have been found to have antiproliferative effects, which means they can inhibit cell growth. This property makes them potentially useful in cancer treatment .

  • Analgesic : Some pyrimidines have been found to have analgesic (pain-relieving) properties .

  • Treatment of Hyperuricemia and Prevention of Gout : Some pyrimidines have been used in the treatment of hyperuricemia (excess uric acid in the blood) and the prevention of gout .

  • Synthetic Strategies : There are various synthetic strategies and approaches to create 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .

  • Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This indicates a wide range of potential biomedical applications .

  • Pharmaceutical Products : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

  • Synthetic Strategies : There are various synthetic strategies and approaches to create 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .

  • Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This indicates a wide range of potential biomedical applications .

  • Pharmaceutical Products : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

properties

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXFOBJWRGYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277922
Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

CAS RN

5399-95-1
Record name 5399-95-1
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Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
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Record name 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Griengl, F Günzl - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
Starting from 7‐chloro‐3‐methyl‐1H‐pyrazolo[4,3‐d]pyrimidine (1) by reaction with methanol/hydrogen chloride, subsequent methylation and reaction with N‐bromosuccinimide 3‐…
Number of citations: 15 onlinelibrary.wiley.com

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